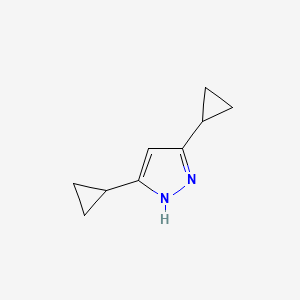![molecular formula C10H14ClN3O B594625 4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol CAS No. 1261230-58-3](/img/structure/B594625.png)
4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol is a chemical compound that features a cyclohexanol moiety linked to a chloropyrimidine ring via an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol typically involves the following steps:
Formation of the Chloropyrimidine Ring: The chloropyrimidine ring can be synthesized by reacting 4,6-dichloropyrimidine with ammonia or an amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Thiols, amines, and other nucleophiles.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of kinase inhibitors and anticancer agents.
Biology: The compound is studied for its effects on cellular pathways and its potential to modulate biological processes.
Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.
Industry: The compound is used as an intermediate in the synthesis of various chemical products and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6-Amino-4-chloropyrimidine: A precursor in the synthesis of 4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol.
4,6-Dichloropyrimidine: Another precursor used in the synthesis.
2-Amino-4-chloropyrimidine: A structurally similar compound with different reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of a cyclohexanol moiety and a chloropyrimidine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-[(6-chloropyrimidin-4-yl)amino]cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c11-9-5-10(13-6-12-9)14-7-1-3-8(15)4-2-7/h5-8,15H,1-4H2,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKRJPAPPJRKNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=CC(=NC=N2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733674 |
Source


|
| Record name | 4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261230-58-3 |
Source


|
| Record name | 4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethanone, 1-(bicyclo[3.2.0]hept-2-en-6-yl)-, (1alpha,5alpha,6beta)- (9CI)](/img/new.no-structure.jpg)
![3'-Iodo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B594545.png)


![2-{1-[(Tert-butoxy)carbonyl]azepan-4-yl}acetic acid](/img/structure/B594557.png)
![(1AS)-3-acetyl-2,3-dihydro-1H-cyclopropa[c]indol-5(1aH)-one](/img/structure/B594559.png)



